![molecular formula C23H22N4O2 B2618611 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900870-32-8](/img/structure/B2618611.png)
1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of the compound 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . This compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
The compound this compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in the disruption of the FGFR signaling pathway, which plays a crucial role in cell proliferation, migration, angiogenesis, and other processes .
Biochemical Pathways
The compound this compound affects the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these downstream effects .
Pharmacokinetics
It is noted that the compound has potent fgfr inhibitory activity, suggesting it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, the compound this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
Activité Biologique
1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound features a pyrido-pyrrolo-pyrimidine core, which is known for its diverse biological activities. The structural complexity contributes to its interaction with various biological targets.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has shown efficacy against a range of viruses, including:
- Hepatitis C Virus (HCV) : In vitro assays demonstrated that the compound exhibits significant inhibitory effects on HCV replication, with an IC50 value indicating potent antiviral activity .
- Influenza Virus : The compound has been evaluated for its ability to inhibit influenza virus replication. Preliminary results suggest it may outperform traditional antiviral drugs like Ribavirin in specific assays .
Anticancer Properties
The compound's structure suggests potential anticancer activity through the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone involved in cancer cell survival and proliferation. Inhibitors of Hsp90 have shown promise in preclinical studies for various cancers .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Viral Replication : The compound interferes with viral entry or replication processes, potentially by targeting viral proteins or host cell factors necessary for viral life cycles.
- Modulation of Cellular Stress Responses : By inhibiting Hsp90, the compound may disrupt the stability of various client proteins involved in tumorigenesis and viral pathogenesis.
Case Studies and Research Findings
Applications De Recherche Scientifique
Research indicates that this compound exhibits a range of biological activities due to its structural properties. Key areas of interest include:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : This compound has been shown to inhibit FGFRs, which are critical in various signaling pathways related to cell growth and differentiation. Its inhibition can affect the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways, potentially leading to therapeutic applications in cancer treatment and regenerative medicine .
- Janus Kinase 3 (JAK3) Inhibition : The compound has also been identified as a potential inhibitor of JAK3, which plays a role in immune response signaling. This suggests possible applications in treating autoimmune diseases such as rheumatoid arthritis and lupus .
Therapeutic Applications
The unique properties of 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one open avenues for its use in various therapeutic contexts:
- Anticancer Therapy : Given its ability to inhibit FGFRs, this compound may serve as a promising candidate for developing new anticancer drugs targeting specific types of tumors that express these receptors.
- Autoimmune Disorders : With its JAK3 inhibitory action, the compound may be useful in managing conditions characterized by overactive immune responses.
Case Studies and Research Findings
Recent studies have documented the efficacy and safety profiles of this compound in preclinical models:
- Study on FGFR Inhibition : A study demonstrated that the compound significantly reduced tumor growth in xenograft models through FGFR inhibition, highlighting its potential as an anticancer agent .
- JAK3 Inhibition Effects : Another investigation reported that treatment with the compound resulted in decreased inflammatory markers in animal models of rheumatoid arthritis, suggesting its utility in autoimmune disease management .
Propriétés
IUPAC Name |
6-benzyl-12-methyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-9-10-20-24-21-18(22(28)27(20)14-16)13-19(23(29)25-11-5-6-12-25)26(21)15-17-7-3-2-4-8-17/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORFXMXPESKIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCC5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.